![molecular formula C20H23ClN2O3 B5779268 1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CMP" and is a piperazine derivative. CMP has been found to have a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. In
Mécanisme D'action
The exact mechanism of action of CMP is not fully understood. However, it is believed that CMP exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, CMP has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, CMP has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
CMP has been found to have a wide range of biochemical and physiological effects. Some of the most notable effects of CMP include its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). Additionally, CMP has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMP in lab experiments is its broad range of biological activities. Additionally, CMP is relatively easy to synthesize and can be obtained in relatively large quantities. However, one of the main limitations of using CMP in lab experiments is its potential toxicity. CMP has been found to be toxic to some normal cells, and further studies are needed to determine the optimal dosages and administration routes for this compound.
Orientations Futures
There are several potential future directions for the study of CMP. One of the most promising areas of research is the development of new analogs of CMP with improved biological activities and reduced toxicity. Additionally, further studies are needed to determine the optimal dosages and administration routes for CMP in various disease models. Finally, the potential use of CMP in combination with other drugs or therapies should be explored to determine if synergistic effects can be achieved.
Méthodes De Synthèse
CMP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-methylphenol with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine in the presence of an acylating agent such as acetic anhydride to yield CMP.
Applications De Recherche Scientifique
CMP has been extensively studied for its potential applications in scientific research. Some of the most promising applications of CMP include its use as an anticancer agent, antifungal agent, and antibacterial agent. CMP has been found to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, CMP has been found to have potent antifungal activity against several pathogenic fungi, including Candida albicans. Finally, CMP has been found to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-12-16(21)6-7-19(15)26-14-20(24)23-10-8-22(9-11-23)17-4-3-5-18(13-17)25-2/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTYOPYKUFAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)
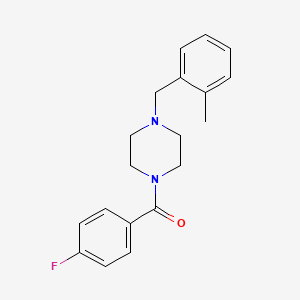
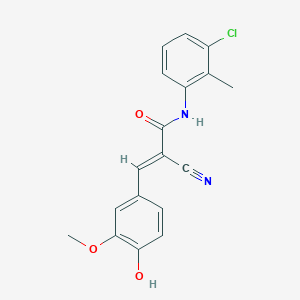
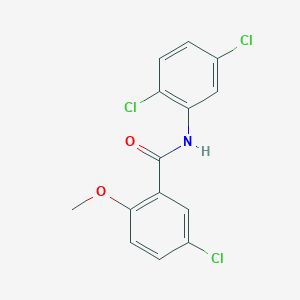
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)

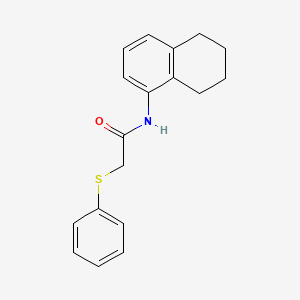

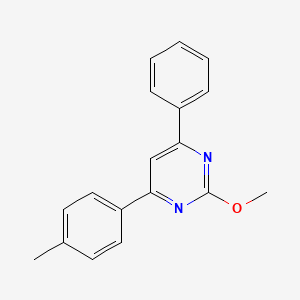
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)